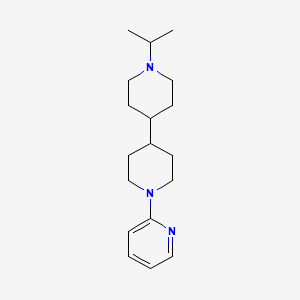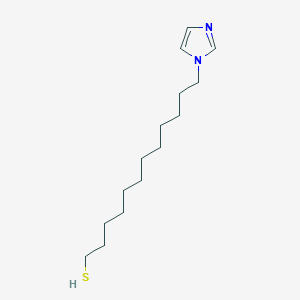![molecular formula C26H26O6 B12614623 7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) CAS No. 917604-54-7](/img/structure/B12614623.png)
7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many natural products and synthetic compounds. The presence of ethane-1,2-diylbis(oxy) linkages and propyl groups further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) typically involves multi-step organic reactions. One common approach is the condensation of 4-propyl-2H-1-benzopyran-2-one with ethane-1,2-diol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) exerts its effects involves interactions with specific molecular targets. The benzopyran core can interact with enzymes and receptors, modulating their activity. The ethane-1,2-diylbis(oxy) linkages may facilitate binding to multiple sites, enhancing the compound’s efficacy. Pathways involved include inhibition of oxidative stress and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)
- 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-ethyl-2H-1-benzopyran-2-one)
- 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-butyl-2H-1-benzopyran-2-one)
Uniqueness
The uniqueness of 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl groups provide a distinct steric and electronic environment, differentiating it from its methyl, ethyl, and butyl analogs.
Properties
CAS No. |
917604-54-7 |
|---|---|
Molecular Formula |
C26H26O6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
7-[2-(2-oxo-4-propylchromen-7-yl)oxyethoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C26H26O6/c1-3-5-17-13-25(27)31-23-15-19(7-9-21(17)23)29-11-12-30-20-8-10-22-18(6-4-2)14-26(28)32-24(22)16-20/h7-10,13-16H,3-6,11-12H2,1-2H3 |
InChI Key |
WBMOEODXLBZKJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCCOC3=CC4=C(C=C3)C(=CC(=O)O4)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)

![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)

![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
